{4-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{4-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an acetyl-methyl-amino group and an acetic acid moiety
Properties
IUPAC Name |
2-[4-[[acetyl(methyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-9(14)12(2)7-10-3-5-13(6-4-10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCFLIBEHZYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCN(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Acetyl-Methyl-Amino Group: The acetyl-methyl-amino group is introduced via nucleophilic substitution reactions, often using acetyl chloride and methylamine as reagents.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Optimization of Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the acetyl-methyl-amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Agents :
- Research has indicated that compounds with piperidine moieties can act as effective ligands in targeting specific receptors involved in cancer progression. For example, the ability of certain piperidine derivatives to inhibit CXCR4, a receptor implicated in cancer metastasis, has been documented . This suggests that {4-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid may have similar applications in oncological therapies.
-
Neurological Disorders :
- Piperidine derivatives are also being investigated for their neuroprotective effects. Compounds that modulate neurotransmitter systems can potentially treat conditions such as depression and anxiety. The structural features of this compound may offer insights into developing new treatments for these disorders.
- Anti-inflammatory Agents :
Case Study 1: Targeting CXCR4
In a study focusing on the CXCR4 receptor, several piperidine-based compounds were synthesized and tested for their binding affinity and inhibitory effects on cancer cell lines. The results indicated that modifications similar to those present in this compound could yield compounds with enhanced specificity and potency against tumor growth .
Case Study 2: Neuroprotective Effects
A series of piperidine derivatives were evaluated for their neuroprotective properties in models of neurodegeneration. The findings suggested that specific structural features, such as those found in this compound, could improve the efficacy of these compounds in protecting neuronal cells from apoptosis induced by oxidative stress .
Data Table: Comparative Analysis of Piperidine Derivatives
Mechanism of Action
The mechanism of action of {4-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The acetyl-methyl-amino group can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The acetic acid moiety can participate in hydrogen bonding, influencing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-acetic acid share structural similarities.
Acetyl-Methyl-Amino Compounds: Compounds like N-acetyl-methylamine and N-acetyl-piperidine exhibit similar functional groups.
Uniqueness
{4-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound {4-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid , also known as DEC97333, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antiviral, and neuroprotective activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a piperidine ring with an acetyl-methyl-amino group and an acetic acid moiety. This unique structure may contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antibacterial properties. For instance, a study highlighted the antibacterial activity of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 44 nM to 180 nM against Staphylococcus aureus and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (nM) |
|---|---|---|
| DEC97333 | S. aureus | 44 |
| Related Piperidine Derivative | B. subtilis | 180 |
| Another Piperidine Analog | E. coli | 360 |
Neuroprotective Effects
Recent investigations into the neuroprotective properties of piperidine derivatives indicate that they may offer benefits in treating neurodegenerative diseases. A study demonstrated that certain analogs could protect dopaminergic neurons from degeneration, potentially making them candidates for treating conditions like Parkinson's disease . The mechanism appears to involve modulation of dopamine receptors and reduction of oxidative stress.
Case Study 1: Antibacterial Efficacy
In a controlled study examining the antibacterial efficacy of DEC97333, researchers tested its activity against several bacterial strains. The compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a novel antibacterial agent.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of piperidine derivatives, including DEC97333. The results indicated a significant reduction in neuronal cell death in models of oxidative stress, suggesting that this compound could be beneficial in developing treatments for neurodegenerative diseases.
Research Findings
- Synthesis and Evaluation : A recent publication described the synthesis of various piperidine derivatives and their subsequent evaluation for biological activity. The findings suggested that modifications to the piperidine core could enhance antibacterial and neuroprotective effects .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with biological targets, particularly dopamine receptors. This interaction is crucial for its potential therapeutic applications in neuropsychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
